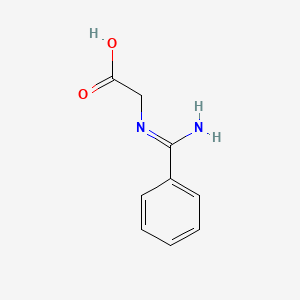

2-Benzimidamidoacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[amino(phenyl)methylidene]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNJTKQGYFSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376927 | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-07-1 | |

| Record name | N-(Iminophenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32683-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32683-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzimidamidoacetic Acid and Its Analogues

Evolution of Synthetic Routes and Strategies

The strategic approach to constructing the 2-benzimidamidoacetic acid scaffold has diversified over time. Initial methods relied on direct, often harsh, condensation reactions, which have gradually been refined and supplemented by more sophisticated and flexible synthetic strategies.

Historically, the synthesis of 2-substituted benzimidazoles, including those with acetic acid moieties, has been dominated by two primary strategies: the Phillips-Ladenburg reaction and nucleophilic substitution.

The most prominent classical method is the condensation of o-phenylenediamine (B120857) with a dicarboxylic acid derivative, such as malonic acid or its esters, under acidic conditions and often at high temperatures. semanticscholar.org This reaction, a variation of the Phillips-Ladenburg synthesis, typically involves heating the reactants in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent. tandfonline.comniscpr.res.in The initial step involves the formation of an amide linkage, followed by an intramolecular cyclization and dehydration to yield the benzimidazole (B57391) ring.

A second classical route involves the reaction of a pre-formed 2-aminobenzimidazole (B67599) with a suitable two-carbon electrophile containing a carboxylic acid or ester group. A common reactant for this purpose is chloroacetic acid or ethyl chloroacetate. researchgate.net This reaction proceeds via nucleophilic substitution, where the exocyclic amino group of 2-aminobenzimidazole attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the N-C bond to yield the final product.

These classical methods, while effective, often suffer from drawbacks such as harsh reaction conditions, long reaction times, the use of corrosive acids, and the generation of significant waste. mdpi.comchemmethod.com

More advanced synthetic strategies employ convergent and divergent pathways to allow for greater flexibility and the efficient generation of analogues for structure-activity relationship studies.

A convergent synthesis would involve the separate preparation of the key structural fragments—the benzimidazole core and the side-chain—followed by their subsequent coupling. For instance, 2-chlorobenzimidazole (B1347102) can be synthesized first. Separately, glycine (B1666218) (aminoacetic acid) or its ester can be prepared. The final step is a nucleophilic substitution reaction where the amino group of glycine displaces the chloride from the 2-position of the benzimidazole ring. rsc.orgrsc.org This approach is highly modular, allowing for variations in both the benzimidazole core (by using substituted o-phenylenediamines) and the amino acid side-chain before the final coupling step.

A divergent synthesis , conversely, begins with a common intermediate that is subsequently modified to create a library of related compounds. acs.orgnih.gov For the synthesis of this compound and its analogues, a suitable starting point could be 2-aminobenzimidazole. From this central precursor, various synthetic routes can diverge. One pathway would be its reaction with chloroacetic acid to yield the target compound. Other pathways could involve reacting the 2-amino group with different electrophiles to generate a diverse set of analogues with modified side chains, showcasing the utility of a divergent strategy. nih.gov

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and improving the efficiency of the synthesis. The formation of the 2-substituted benzimidazole ring from o-phenylenediamine and a carboxylic acid is generally accepted to proceed through a multi-step acid-catalyzed pathway. chemicalforums.comacs.org

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid (e.g., the second carboxyl group of malonic acid or a similar precursor) is protonated. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acyl-o-phenylenediamine intermediate (an amide).

Intramolecular Cyclization: The second amino group of the N-acyl intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide group. This step is often the rate-determining step and requires elevated temperatures to overcome the energy barrier.

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule) to form the aromatic benzimidazole ring. The strong acid used in classical syntheses facilitates this final dehydration step. slideshare.netchemicalforums.com

This mechanistic pathway highlights the importance of acid catalysis for activating the electrophile and facilitating the dehydration steps, but it also underscores why harsh conditions are traditionally required. Greener catalytic methods aim to lower the activation energy of these steps, allowing the reaction to proceed under milder conditions. nih.gov

Detailed Reaction Mechanisms for Benzimidamidoacetic Acid Ring Formation

The formation of the this compound ring is classically achieved through the condensation of o-phenylenediamine with a malonic acid derivative. The most common and direct method is the Phillips-Ladenburg reaction, which involves heating o-phenylenediamine with a carboxylic acid or its derivative, such as an ester or anhydride, typically under acidic conditions. semanticscholar.org

The reaction mechanism proceeds through several key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of the dicarboxylic acid derivative (e.g., diethyl malonate). This forms a tetrahedral intermediate.

Amide Formation: The tetrahedral intermediate collapses, eliminating a molecule of alcohol (in the case of an ester) or water (in the case of a carboxylic acid) to form an N-acyl-o-phenylenediamine intermediate.

Intramolecular Cyclization: The second, unreacted amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the second carbonyl group. This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Dehydration: The resulting cyclic intermediate, a carbinolamine, undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring. This final step is typically irreversible and drives the reaction to completion.

An alternative pathway involves the reaction of o-phenylenediamine with aldehydes, which proceeds through an imine intermediate formed by the condensation of the diamine with the aldehyde. nih.gov This Schiff base then undergoes intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the benzimidazole ring. researchgate.net While this is a common route for 2-substituted benzimidazoles, for this compound, the carboxylic acid condensation route is more direct.

The reaction can be accelerated using various catalysts, including Brønsted acids like p-toluenesulfonic acid or Lewis acids. nih.gov Microwave irradiation has also been employed to significantly reduce reaction times and improve yields. sciforum.net

Role of Intermediates and Transition States in Reaction Selectivity

The selectivity and efficiency of benzimidazole ring formation are critically dependent on the stability of intermediates and the energy of the transition states. Catalysts play a pivotal role in modulating these factors.

Intermediates: The primary intermediates in the condensation reaction are the initial N-acyl-o-phenylenediamine and the subsequent cyclic carbinolamine. The stability of the N-acyl intermediate is crucial; if it is too stable, the subsequent intramolecular cyclization may be slow. Conversely, if it is too reactive, side reactions may occur.

In reactions starting from aldehydes, the key intermediate is the dihydrobenzimidazole formed after the cyclization of the imine. semanticscholar.org The final step is the dehydrogenation of this intermediate to the aromatic benzimidazole. The choice of oxidant or catalyst is critical for this step to proceed efficiently without degrading the product. semanticscholar.org

Transition States: Acid catalysts, both Brønsted and Lewis types, are frequently used to lower the activation energy of the key transition states. nih.gov

Brønsted acids protonate the carbonyl oxygen of the carboxylic acid or its derivative. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This lowers the energy of the transition state for both the initial amide formation and the subsequent intramolecular cyclization.

Lewis acids (e.g., ZrO2–Al2O3, CuI) coordinate to the carbonyl oxygen, similarly activating the carbonyl group and facilitating the nucleophilic attack. nih.gov Some catalysts, like Ni/TCH@SBA-15, are proposed to activate both the carbonyl group and the imine intermediate, facilitating ring closure. semanticscholar.org

In a novel approach using electrosprayed microdroplets, it is proposed that the high proton concentration at the droplet surface protonates the carboxylic acid, creating a highly electrophilic carbon that is readily attacked by the amine. nih.gov This unique reaction environment dramatically accelerates the reaction by stabilizing the key transition state. nih.govbohrium.com

The reaction solvent and temperature also influence selectivity by affecting the solvation of intermediates and transition states. For example, solvent-free conditions, often combined with microwave irradiation, can lead to shorter reaction times and higher yields by promoting the necessary molecular collisions and facilitating the removal of volatile byproducts like water. nih.govmdpi.com

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers, making stereoselective and enantioselective synthesis a critical area of investigation. The development of methods to control the stereochemistry of these derivatives is essential for their application in fields such as medicinal chemistry, where a specific enantiomer often exhibits the desired biological activity. researchgate.net Strategies to achieve this control primarily involve the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of this compound derivatives, a chiral auxiliary could be attached to the acetic acid moiety. A prominent class of auxiliaries for such transformations are the Evans oxazolidinones. researchgate.netrsc.org The general strategy would involve:

Attachment: The carboxylic acid group of a precursor is coupled to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) to form an N-acyloxazolidinone.

Stereoselective Reaction: A reaction is then performed to create the desired stereocenter. For instance, an asymmetric alkylation at the α-carbon of the acetic acid moiety can be achieved by forming an enolate and then reacting it with an electrophile. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus inducing high diastereoselectivity. researchgate.net

Auxiliary Cleavage: After the stereocenter is set, the auxiliary is cleaved (e.g., via hydrolysis) to yield the chiral carboxylic acid derivative, which can then be used to form the benzimidazole ring.

| Auxiliary Type | Typical Reaction | Role of Auxiliary |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | Steric shielding of one enolate face, directing electrophilic attack. researchgate.netrsc.org |

| Camphorsultam | Asymmetric Alkylation, Diels-Alder | Rigid bicyclic structure provides effective stereochemical control. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Forms a stable chelated enolate, leading to high diastereoselectivity. wikipedia.org |

Organocatalytic Approaches: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. sciprofiles.com For synthesizing chiral benzimidazole derivatives, chiral amines and their derivatives, such as prolinamides, have proven effective. sciprofiles.comresearchgate.net

A potential organocatalytic route to a chiral derivative could involve an asymmetric aldol addition between an N-benzimidazolyl acetaldehyde (B116499) and a ketone, catalyzed by a chiral amine. sciprofiles.com For example, L-prolinamide has been shown to catalyze the aldol addition of N1-benzimidazolyl acetaldehyde to cyclohexanone, producing the corresponding chiral β-hydroxy ketone with high yield, enantiomeric excess (ee), and diastereomeric ratio (dr). sciprofiles.com This demonstrates the feasibility of using organocatalysts to introduce chirality into molecules containing a benzimidazole core. Chiral phosphoric acids have also been used for the catalytic enantioselective synthesis of unique chiral molecules. researchgate.net

Diastereoselective and Enantioselective Control Strategies

The control of diastereoselectivity and enantioselectivity relies on creating a significant energy difference between the transition states leading to the different stereoisomers.

Control with Chiral Auxiliaries: In the case of chiral auxiliaries like Evans oxazolidinones, stereocontrol is achieved through steric hindrance in the transition state. wikipedia.org When the N-acyloxazolidinone is converted to its Z-enolate, the substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is forced to attack from the opposite, less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. The predictability of this facial selectivity is a major advantage of this method. researchgate.net The specific diastereomer formed can often be selected by choosing the appropriate enantiomer of the auxiliary.

Control with Organocatalysts: In organocatalysis, the catalyst typically forms a transient, chiral intermediate with one of the reactants. For example, in a proline-catalyzed aldol reaction, the catalyst forms a chiral enamine intermediate with the ketone donor. researchgate.net This enamine is more nucleophilic than the ketone itself and has a defined stereochemical environment due to the chiral catalyst backbone. The subsequent attack of this chiral enamine on the aldehyde electrophile proceeds through a highly organized, hydrogen-bonded transition state (a Zimmerman-Traxler-like model), where steric and electronic interactions favor one geometry, leading to a high degree of enantioselectivity in the product. researchgate.net

The following table summarizes the performance of an organocatalyst in a relevant asymmetric synthesis.

Table: Organocatalytic Aldol Addition for Chiral Benzimidazole Analogue Synthesis sciprofiles.com

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | dr (anti:syn) | ee (%) |

|---|

This data illustrates that a high level of stereochemical control can be achieved using organocatalytic methods for molecules structurally related to the this compound framework. sciprofiles.com

Sophisticated Structural and Spectroscopic Characterization of 2 Benzimidamidoacetic Acid Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of 2-Benzimidamidoacetic acid. The presence of various proton and carbon environments allows for a detailed analysis of its molecular framework.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for providing insights into the spatial relationships between different parts of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity and proximity.

A hypothetical ¹H and ¹³C NMR data table for this compound in a common solvent like DMSO-d₆ is presented below, based on typical chemical shifts for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzimidazole (B57391) C2 | - | ~155 |

| Benzimidazole C4/C7 | 7.60-7.70 (m) | ~115/120 |

| Benzimidazole C5/C6 | 7.20-7.30 (m) | ~122/123 |

| Benzimidazole C3a/C7a | - | ~135/142 |

| Amide NH | ~10.5 (br s) | - |

| Methylene (B1212753) CH₂ | ~4.10 (s) | ~45 |

| Carboxylic Acid COOH | ~12.5 (br s) | ~172 |

Note: This is a hypothetical data table based on known chemical shifts for benzimidazole and N-substituted glycine (B1666218) derivatives.

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) provides valuable information about the molecular structure, packing, and polymorphism of this compound. Cross-Polarization Magic Angle Spinning (CP/MAS) techniques are typically used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in higher resolution spectra.

Solid-state NMR can distinguish between different crystalline forms (polymorphs) or amorphous states of the compound, as these will generally give rise to different chemical shifts and relaxation times. iucr.org For benzimidazole-containing compounds, ssNMR has been effectively used to study tautomerism and proton transfer in the solid state. nih.govnih.gov In the case of this compound, ¹³C and ¹⁵N ssNMR could provide insights into the hydrogen bonding network and the conformation adopted in the solid state. The chemical shifts in the solid state may differ from those in solution due to packing effects and intermolecular interactions.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a sensitive probe into the functional groups and intermolecular interactions present in this compound. These techniques are complementary, providing a comprehensive vibrational profile of the molecule.

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound, which contains multiple hydrogen bond donors (N-H of the imidazole (B134444) and amide, O-H of the carboxylic acid) and acceptors (C=O of the amide and carboxylic acid, N of the imidazole).

In the FTIR spectrum, the O-H stretching vibration of the carboxylic acid is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers. libretexts.org The N-H stretching vibration of the benzimidazole and amide groups would likely appear in the 3400-3200 cm⁻¹ region. The positions and breadths of these bands are highly sensitive to the strength and nature of the hydrogen bonds.

The C=O stretching vibrations of the amide and carboxylic acid groups, typically observed in the 1750-1650 cm⁻¹ region, are also sensitive to hydrogen bonding. Hydrogen bonding to the carbonyl oxygen generally causes a shift to lower wavenumbers (a red shift). The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Indicative of strong hydrogen bonding |

| N-H (Imidazole/Amide) | Stretching | 3400-3200 | Position sensitive to H-bonding |

| C=O (Carboxylic Acid) | Stretching | 1720-1700 | Shifts to lower frequency with H-bonding |

| C=O (Amide I) | Stretching | 1680-1650 | Position reflects amide conformation and H-bonding |

| N-H (Amide II) | Bending | 1570-1515 | Coupled C-N stretch and N-H bend |

Note: This is a hypothetical data table based on typical vibrational frequencies for the respective functional groups.

FTIR and Raman spectroscopy are powerful tools for monitoring chemical reactions involving this compound. For instance, in the synthesis of this compound, the disappearance of the characteristic bands of the reactants and the appearance of the bands corresponding to the product can be monitored in real-time.

For example, if this compound were to undergo esterification, the broad O-H stretch of the carboxylic acid would disappear and a new C-O stretching band for the ester would appear around 1300-1100 cm⁻¹. Similarly, if the amide bond were to be hydrolyzed, the characteristic amide I and II bands would diminish, and bands corresponding to a primary amine and a carboxylic acid would emerge. These spectral changes provide a molecular-level fingerprint of the transformation.

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not publicly available as of the latest search, analysis of related benzimidazole derivatives provides insights into the likely packing and intermolecular interactions. researchgate.netnih.govscispace.com It is highly probable that the crystal structure of this compound would be stabilized by an extensive network of hydrogen bonds.

The carboxylic acid groups are likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds. The benzimidazole and amide N-H groups would also participate in hydrogen bonding with available acceptors, such as the carbonyl oxygens or the imidazole nitrogen atoms of neighboring molecules. These interactions would lead to the formation of a complex three-dimensional supramolecular architecture.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: This is a hypothetical data table for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. biointerfaceresearch.commdpi.com For this compound, obtaining a high-quality single crystal would allow for the elucidation of its molecular structure with unparalleled accuracy.

Detailed research findings from a single-crystal X-ray diffraction analysis of this compound are not currently available in peer-reviewed literature. However, such an analysis would yield critical data regarding its molecular geometry and crystal packing. This information would be presented in a crystallographic information file (CIF) and would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: These parameters define the exact conformation of the molecule in the solid state. For instance, the analysis would reveal the planarity of the benzimidazole ring system and the geometry around the amide and carboxylic acid functional groups.

Intermolecular Interactions: Crucial information on non-covalent interactions, such as hydrogen bonds (e.g., between the carboxylic acid protons and benzimidazole nitrogen atoms), π-π stacking between aromatic rings, and van der Waals forces, which dictate the supramolecular assembly of the molecules in the crystal. nih.gov

A hypothetical table of crystallographic data that would be generated from such a study is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C9H9N3O2 |

| Formula Weight | 191.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| R-factor | Value |

Note: The values in this table are placeholders and would be determined experimentally.

Co-Crystallization Studies and Supramolecular Assembly in the Solid State

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio. nih.govnih.gov The components are held together by non-covalent interactions, primarily hydrogen bonds. biointerfaceresearch.com

Specific co-crystallization studies involving this compound have not been reported in the scientific literature. However, the molecular structure of this compound possesses key functional groups that make it an excellent candidate for such studies. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the benzimidazole moiety contains both hydrogen bond donor (N-H) and acceptor (N) sites. This versatility allows for the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. biointerfaceresearch.com

Co-crystallization studies would involve screening a variety of co-formers, such as other carboxylic acids, amides, or phenols, to form novel crystalline phases. The resulting co-crystals would be analyzed to understand the supramolecular assembly in the solid state. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be employed to confirm the formation of a new co-crystal phase and to characterize its structure. sysrevpharm.org The primary goal would be to investigate how the introduction of a co-former alters the crystal packing and intermolecular interactions compared to the pure compound, potentially leading to improved properties like solubility or stability. nih.gov

High-Resolution Mass Spectrometry for Precise Structural Information

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. chromatographyonline.com

While specific HRMS data for this compound is not published, the technique would be crucial for its characterization. For this compound (C₉H₉N₃O₂), the theoretical exact mass of the neutral molecule is 191.0695 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed.

Table 2: Theoretical Exact Masses for this compound Ions

| Ion Species | Chemical Formula | Theoretical Exact Mass (u) |

| [M] | C₉H₉N₃O₂ | 191.0695 |

| [M+H]⁺ | C₉H₁₀N₃O₂⁺ | 192.0773 |

| [M+Na]⁺ | C₉H₉N₃O₂Na⁺ | 214.0592 |

| [M-H]⁻ | C₉H₈N₃O₂⁻ | 190.0617 |

By comparing the experimentally measured m/z value with the theoretical exact mass, the elemental composition can be confirmed with high confidence, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com

Fragmentation Pathway Analysis and Isotopic Profiling

Tandem mass spectrometry (MS/MS) coupled with HRMS is used to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.gov The molecule is ionized, selected, and then fragmented by collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. researchgate.net

An experimental fragmentation pathway for this compound has not been documented. However, a theoretical fragmentation can be proposed based on its structure, which contains a benzimidazole core, an amide linkage, and a carboxylic acid. The most likely fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 192.0773) would involve cleavages at the most labile bonds.

Plausible Fragmentation Pathways:

Loss of water (-18 u): The carboxylic acid group can readily lose a molecule of water, leading to a fragment ion at m/z 174.0667.

Loss of formic acid (-46 u): Decarboxylation followed by loss of CO, or direct loss of the elements of formic acid from the acetic acid moiety, would produce an ion at m/z 146.0667.

Amide bond cleavage: Cleavage of the C-N amide bond could result in two characteristic fragments: the benzimidazolyl cation (C₇H₅N₂⁺) at m/z 117.0453 or the protonated glycine fragment.

Cleavage of the acetic acid side chain: Loss of the carboxymethyl radical (•CH₂COOH) would lead to the 2-aminobenzimidazole (B67599) cation (C₇H₇N₃⁺) at m/z 133.0640.

Isotopic profiling, which is the analysis of the relative abundances of isotopic peaks (e.g., from ¹³C), would further corroborate the assigned elemental formula. The high resolution of the instrument allows for the separation of these isotopic peaks from other interfering ions. nih.gov

Table 3: Predicted Major Fragments of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z (Theoretical) | Neutral Loss |

| 192.0773 | [M+H - H₂O]⁺ | C₉H₈N₃O⁺ | 174.0667 | H₂O |

| 192.0773 | [M+H - HCOOH]⁺ | C₈H₈N₃⁺ | 146.0718 | HCOOH |

| 192.0773 | [Benzimidazolyl Cation]⁺ | C₇H₅N₂⁺ | 117.0453 | C₂H₅NO₂ |

| 192.0773 | [2-Aminobenzimidazole Cation]⁺ | C₇H₈N₃⁺ | 134.0718 | C₂H₂O₂ |

Note: This table represents a theoretical prediction of fragmentation.

Hyphenated Mass Spectrometry for Purity and Identity Confirmation

Hyphenated techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry. rsc.org This combination is the gold standard for confirming the identity and assessing the purity of chemical compounds in complex mixtures. nih.gov

For this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. researchgate.net

Identity Confirmation: The identity of the compound eluting from the LC column at a specific retention time would be confirmed by its mass spectrum. The observation of the correct protonated molecular ion ([M+H]⁺ at m/z 192.0773) provides strong evidence of its identity. nih.gov

Purity Assessment: The purity of a sample can be determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all detected peaks. The high sensitivity of MS allows for the detection of trace-level impurities that might be missed by other detectors like UV-Vis. rsc.org

By using high-resolution MS as the detector in an LC-HRMS setup, analysts can gain even greater confidence in peak identification, as the exact mass of each eluting component can be determined, facilitating the identification of unknown impurities. nih.gov

Computational and Theoretical Chemistry of 2 Benzimidamidoacetic Acid

Ligand Field and Crystal Field Theory Applications in Metal Complex Chemistry

Electronic Structure of 2-Benzimidamidoacetic Acid Metal Complexes

Theoretical investigations typically begin with geometry optimization of the ligand and its metal complexes. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine key structural parameters such as bond lengths and angles. For instance, in studies of metal(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, the coordination of the metal ion (e.g., Cu(II), Ni(II), Zn(II)) occurs through the imine nitrogen of the benzimidazole (B57391) ring and the oxygen from the phenolic group. nih.govresearchgate.net For a hypothetical complex of this compound, coordination would be expected to involve the nitrogen atom of the benzimidazole ring and an oxygen atom from the deprotonated carboxylic acid group.

Calculations on diiodobis(benzimidazole)Co(II) show a Co-N bond distance of 1.922 Å. sapub.org In more complex iron(II) systems derived from 2-(1H-benzimidazol-2-yl)-phenol, Fe-O and Fe-N bond lengths are computed to be around 1.90 Å and 2.11 Å, respectively, within an octahedral geometry. researchgate.net These values provide a reference for the expected bond lengths in similar coordination environments.

Table 1: Selected Calculated Structural Parameters for Metal Complexes with Benzimidazole-Derived Ligands

| Complex | Metal-Donor Bond | Calculated Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Co(benzimidazole)₂I₂] | Co-N | 1.922 | Square Planar | sapub.org |

| [Fe(L)₂(Cl)₂] (L = 2-(1H-benzimidazol-2-yl)-phenol derivative) | Fe-O | 1.90 | Octahedral | researchgate.net |

| [Fe(L)₂(Cl)₂] (L = 2-(1H-benzimidazol-2-yl)-phenol derivative) | Fe-N | 2.11 | Octahedral | researchgate.net |

| [Cu(II) complex with bis-benzimidazole derivative] | Cu-O | 1.94 | Four-coordinate | nih.gov |

| [Cu(II) complex with bis-benzimidazole derivative] | Cu-N | 2.01 | Four-coordinate | nih.gov |

| [Zn(II) complex with bis-benzimidazole derivative] | Zn-O | 2.00 | Four-coordinate | nih.gov |

| [Zn(II) complex with bis-benzimidazole derivative] | Zn-N | 2.09 | Four-coordinate | nih.gov |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic behavior of these complexes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. nih.gov In metal complexes of benzimidazole derivatives, the HOMO is often localized on the organic ligand, while the LUMO may be centered on the metal ion or distributed across the complex. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govfrontiersin.org For example, DFT calculations on certain Cu(II) complexes show that a low HOMO-LUMO band gap corresponds to high reactivity. nih.gov

Prediction of Magnetic and Optical Properties of Coordination Compounds

Computational methods are invaluable for predicting the magnetic and optical properties of coordination compounds, providing insights that complement experimental data.

Magnetic Properties

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal center. nih.gov Computational studies can predict the spin state of the metal ion and the nature of magnetic coupling between metal centers in polynuclear complexes.

For a mononuclear complex, the magnetic moment can be estimated from its electronic structure. For instance, a Cu(II) (d⁹) complex is expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron (typically 1.73-2.20 B.M.). nih.gov Computational studies on a Cu(II) complex with a benzimidazole-derived imine ligand confirmed its paramagnetic nature, with a calculated magnetic moment in the range of 1.87–1.89 B.M., consistent with an octahedral geometry. nih.gov In contrast, a related Co(III) (d⁶) complex was found to be diamagnetic, which is characteristic of a low-spin octahedral configuration. nih.gov

In polynuclear complexes, DFT can be used to calculate the exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction between adjacent metal ions. Studies on copper(II) carboxylate complexes with 2-(2-pyridyl)-benzimidazole have shown that the bridging mode of the carboxylate ligand dictates the magnetic properties, leading to either weak ferromagnetic or antiferromagnetic coupling. tandfonline.com

Optical Properties

The optical properties of coordination compounds, particularly their UV-Visible absorption spectra, arise from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict these spectra. nih.gov

The calculated spectra can help assign the observed absorption bands to specific electronic transitions. These transitions are typically categorized as:

π → π* and n → π* transitions: These are intense bands usually occurring in the ultraviolet region and are associated with the organic ligand itself. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: These transitions can be very intense and often occur in the visible region.

d-d transitions: These transitions involve the d-orbitals of the metal ion and are typically weak, appearing in the visible or near-infrared region. Their position and intensity provide information about the coordination geometry of the metal ion. nih.gov

For example, theoretical studies on a novel zinc-benzimidazole complex predicted an energy gap of about 3.2 eV and identified broad absorption bands between 200-300 nm as corresponding to π-π* transitions. researchgate.net In another study, the electronic spectra of Cu(II) complexes with benzimidazole-derived Schiff bases showed bands in the visible region attributed to d-d transitions, which are characteristic of their coordination geometry. nih.gov

Table 2: Computationally Predicted Optical Data for Benzimidazole-Related Metal Complexes

| Complex System | Computational Method | Predicted Absorption λ (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| Diaceto bis(1H-benzimidazole) Zn(II) | Semi-empirical | 200-300 | π-π* | researchgate.net |

| Cu(II) complex of 2-(1H-benzimidazol-2-yl)-phenol derivative | TD-DFT | 640 | d-d transition | nih.gov |

| Fe(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives | TD-DFT | ~500 | ⁵E(D)→⁵T₂(D) transition | researchgate.net |

These computational predictions of electronic structure, magnetic moments, and optical transitions for related benzimidazole systems provide a strong foundation for anticipating the properties of metal complexes involving this compound.

Chemical Reactivity, Derivatization, and Functionalization of 2 Benzimidamidoacetic Acid

Electrophilic and Nucleophilic Reactivity of the Acetic Acid Moiety

The carboxylic acid group in 2-benzimidamidoacetic acid is susceptible to various nucleophilic substitution reactions, allowing for the formation of esters and amides. Additionally, under certain conditions, it can undergo decarboxylation.

Esterification: The carboxylic acid functional group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester. The use of an excess of the alcohol can also favor product formation. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

| Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 2-benzimidamidoacetate |

| Ethanol (B145695) | p-TsOH | Reflux | Ethyl 2-benzimidamidoacetate |

| Benzyl (B1604629) alcohol | H₂SO₄ | Reflux | Benzyl 2-benzimidamidoacetate |

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the corresponding amide. A study on the reacylation of methylbenzimidazol-2-ylcarbamate with various carboxylic acids has shown that amides can be formed, suggesting a similar reactivity for this compound. ekb.eg

| Amine | Coupling Agent/Method | Product |

| Ammonia | DCC | 2-(Benzimidazol-2-ylamino)acetamide |

| Aniline | EDC | N-phenyl-2-(benzimidazol-2-ylamino)acetamide |

| Piperidine | SOCl₂, then amine | 1-(2-(Benzimidazol-2-ylamino)acetyl)piperidine |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under thermal conditions, particularly if the resulting carbanion is stabilized. For this compound, decarboxylation would lead to the formation of 2-methylaminobenzimidazole. Research on the decarboxylation of the closely related 1H-benzimidazole-2-carboxylic acid has demonstrated that this process is feasible, suggesting a similar pathway for this compound upon heating. oup.com The reaction likely proceeds through a zwitterionic intermediate, followed by the elimination of CO₂.

| Starting Material | Conditions | Product |

| This compound | Heating | 2-Methylaminobenzimidazole + CO₂ |

| 1H-Benzimidazole-2-carboxylic acid | Heating | Benzimidazole (B57391) + CO₂ |

Reactivity of the Benzimidazole Core

The benzimidazole ring system possesses its own distinct reactivity, allowing for functionalization at the nitrogen atoms and on the benzene (B151609) ring.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, leads to the formation of N-alkylated derivatives. Alkylation can occur at either the N-1 or N-3 position, and the regioselectivity can be influenced by the nature of the substituent at the 2-position and the reaction conditions.

N-Acylation: Acylation of the benzimidazole nitrogen can be achieved using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group onto one of the nitrogen atoms of the imidazole (B134444) ring.

| Reagent | Base | Product |

| Methyl iodide | K₂CO₃ | 1-Methyl-2-benzimidamidoacetic acid |

| Benzyl bromide | NaH | 1-Benzyl-2-benzimidamidoacetic acid |

| Acetyl chloride | Pyridine | 1-Acetyl-2-benzimidamidoacetic acid |

| Acetic anhydride | Triethylamine | 1-Acetyl-2-benzimidamidoacetic acid |

The benzene ring of the benzimidazole core is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the fused imidazole ring.

Halogenation: Electrophilic halogenation of the benzimidazole ring can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution typically occurs at the 5- and 6-positions of the benzene ring.

Nitration: Nitration of the benzimidazole ring is generally achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is introduced primarily at the 5(6)-position due to the directing effect of the imidazole ring.

Sulfonation: Sulfonation can be accomplished by heating the benzimidazole derivative with fuming sulfuric acid (oleum). The sulfonic acid group is also directed to the 5(6)-position of the aromatic ring.

| Reaction | Reagent | Position of Substitution |

| Bromination | NBS | 5-Bromo and/or 6-Bromo |

| Chlorination | NCS | 5-Chloro and/or 6-Chloro |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro and/or 6-Nitro |

| Sulfonation | Fuming H₂SO₄ | Benzimidazole-5-sulfonic acid and/or Benzimidazole-6-sulfonic acid |

Intermolecular Reactions and Supramolecular Interactions

The structure of this compound, with its hydrogen bond donors (N-H and O-H) and acceptors (C=O and N), allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions are crucial in the formation of its crystal lattice and can lead to the assembly of supramolecular structures.

Crystal structure analyses of related benzimidazole carboxylic acids and carboxamides reveal common hydrogen bonding motifs. For instance, the carboxylic acid groups can form dimeric structures through O-H···O hydrogen bonds. The benzimidazole N-H groups frequently participate in hydrogen bonding with the carbonyl oxygen of the acetic acid moiety or with nitrogen atoms of adjacent benzimidazole rings, leading to the formation of chains or sheets in the solid state. These non-covalent interactions play a significant role in determining the physical properties of the compound, such as its melting point and solubility. The presence of both acidic and basic sites within the same molecule also allows for the formation of zwitterionic structures under certain conditions, which can further influence the supramolecular assembly.

Hydrogen Bonding in Self-Assembly Processes

Hydrogen bonding plays a pivotal role in the self-assembly of this compound. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole and the amide, and the O-H of the carboxylic acid) and acceptors (the nitrogen atoms of the imidazole and the oxygen atoms of the amide and carboxylic acid). This arrangement facilitates the formation of intricate and stable one-, two-, or even three-dimensional networks.

The primary hydrogen bonding motifs anticipated for this compound include:

Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups form a cyclic dimer through two strong O-H···O hydrogen bonds.

Amide Tapes or Sheets: The N-H and C=O groups of the amide functionality can engage in intermolecular N-H···O hydrogen bonds, leading to the formation of linear "tapes" or extended "sheets."

Imidazole Chains or Networks: The N-H group of the imidazole can act as a hydrogen bond donor to the non-protonated nitrogen atom of an adjacent benzimidazole ring, resulting in the formation of linear chains.

Cross-linking Interactions: A combination of the above motifs, where, for example, carboxylic acid dimers are further linked by amide-amide or imidazole-imidazole hydrogen bonds, leading to more complex and robust architectures.

The specific self-assembled structures formed are highly dependent on factors such as solvent polarity, temperature, and the presence of competing hydrogen bonding species. In polar solvents, solvent molecules may compete for hydrogen bonding sites, potentially disrupting the self-assembly process. Conversely, in non-polar solvents, the formation of strong intermolecular hydrogen bonds is favored.

| Potential Hydrogen Bonding Interactions in this compound |

| Donor Group |

| Carboxylic Acid (O-H) |

| Amide (N-H) |

| Imidazole (N-H) |

| Carboxylic Acid (O-H) |

| Amide (N-H) |

π-π Stacking Interactions and Aromatic Stacking

The planar benzimidazole ring system of this compound is capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, contribute significantly to the stabilization of self-assembled structures. The stacking can occur in several geometries:

Face-to-Face: Where the aromatic rings are parallel and directly on top of each other.

Parallel-Displaced: Where the rings are parallel but shifted relative to one another.

T-shaped (Edge-to-Face): Where the edge of one aromatic ring interacts with the face of another.

Formation of Polymerizable Monomers and Supramolecular Polymers

The inherent functionalities of this compound make it an attractive candidate for the development of both conventional and supramolecular polymers.

Synthesis of Monomers for Conventional Polymerization

To create monomers for conventional polymerization, the this compound molecule can be chemically modified to introduce a polymerizable group. Common strategies include:

Acrylation or Methacrylation: The carboxylic acid can be reacted with a hydroxyl-containing acrylate (B77674) or methacrylate, such as 2-hydroxyethyl methacrylate, to form an ester linkage and introduce a polymerizable double bond.

Styrenic Functionalization: The benzimidazole ring can be functionalized with a vinylbenzyl group, typically through a reaction with vinylbenzyl chloride, to introduce a styrenic moiety.

Ring-Opening Polymerization: The carboxylic acid could be used to initiate the ring-opening polymerization of cyclic esters like caprolactone, thereby creating a polymer chain attached to the this compound core.

Once synthesized, these functionalized monomers can undergo standard polymerization techniques, such as free-radical, controlled radical, or condensation polymerization, to produce polymers with the this compound unit incorporated as a pendant group or within the polymer backbone. These polymers would be expected to exhibit interesting properties due to the presence of the benzimidazole group, such as high thermal stability and specific binding capabilities.

| Monomer Synthesis Strategy | Polymerizable Group | Potential Polymerization Method |

| Esterification with hydroxyalkyl (meth)acrylate | Acrylate/Methacrylate | Free-Radical Polymerization |

| Reaction with vinylbenzyl chloride | Styrene | Free-Radical Polymerization |

| Initiation of cyclic ester polymerization | N/A | Ring-Opening Polymerization |

Designing Supramolecular Architectures through Non-Covalent Interactions

Supramolecular polymers are formed through the directional and reversible association of monomeric units via non-covalent interactions. This compound is an excellent building block for such materials due to its capacity for strong and directional hydrogen bonding and π-π stacking.

The design of supramolecular polymers based on this compound would leverage the self-assembly motifs discussed previously. For instance, the formation of strong, linear chains through a combination of carboxylic acid dimerization and imidazole-imidazole hydrogen bonding could lead to the formation of one-dimensional supramolecular polymers. The properties of these materials, such as their viscosity and mechanical strength, would be highly responsive to external stimuli like temperature and solvent, which can disrupt the non-covalent interactions holding the chains together.

Furthermore, by modifying the peripheral structure of the this compound unit, for example, by introducing bulky side chains, the dimensionality of the supramolecular assembly can be controlled. This could lead to the formation of more complex architectures such as nanofibers, gels, or liquid crystalline phases. The dynamic and reversible nature of these supramolecular polymers makes them promising candidates for applications in areas such as self-healing materials, injectable hydrogels for biomedical applications, and responsive coatings.

Sufficient information to generate a thorough and scientifically accurate article focusing solely on the coordination chemistry of "this compound" is not available in the provided search results. The search results contain information on various related benzimidazole derivatives, but not the specific compound of interest, "this compound" (N-(1H-Benzimidazol-2-yl)glycine).

Specifically, the available search results lack the detailed research findings required to address the user's outline, including:

Ligand Design Principles and Coordination Modes: No studies were found that specifically detail the multidentate chelation, bridging capabilities, or the influence of the protonation state on the coordination of this compound.

Synthesis and Structural Characterization of Metal Complexes: There is no specific information on the preparation, coordination geometry, or stoichiometry of transition metal, main group, or lanthanide complexes formed with this compound.

The most relevant finding pertains to an isomer, 2-((1H-benzimidazol-2-yl)methylamino) acetic acid, which has a different chemical structure and bonding characteristics. Using information from this or other related compounds would violate the explicit instruction to focus solely on "this compound". Therefore, this request cannot be fulfilled without violating the core instructions regarding accuracy and strict adherence to the specified subject matter.

Coordination Chemistry and Metal Complex Formation with 2 Benzimidamidoacetic Acid

Synthesis and Structural Characterization of Main Group and Lanthanide Complexes

Exploration of Diverse Coordination Environments

The coordination environment of a metal ion in a complex is defined by the number of donor atoms from the ligands bonded to it (coordination number) and their spatial arrangement (coordination geometry). For ligands like 2-Benzimidamidoacetic acid, which possess multiple donor atoms (the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atoms of the carboxylate group), a variety of coordination modes are possible. This can lead to the formation of complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements.

The specific coordination environment is influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the stoichiometry of the metal-ligand ratio, and the reaction conditions. For instance, transition metals with a d-electron count that favors a specific geometry, such as d8 metals like Ni(II) often forming square planar or octahedral complexes, will influence the resulting structure. nih.gov

In related benzimidazole complexes, crystal structure analyses have revealed various coordination modes. For example, in a nickel(II) complex with a 2-amino-1-methylbenzimidazole ligand, the nickel atom exhibits a six-coordinate distorted octahedral geometry. nih.gov It coordinates to the sp2 nitrogen of the benzimidazole ring, oxygen atoms from two bidentate acetylacetonate ligands, and an oxygen atom from a water molecule. nih.gov Similarly, zinc(II) and iron(II) complexes with a derivative of imidazole-4,5-dicarboxylic acid also show a distorted octahedral geometry, with the metal ion coordinated to nitrogen and oxygen atoms from the ligands and water molecules. mdpi.com For this compound, it is plausible that it could act as a bidentate or tridentate ligand, coordinating through the imidazole (B134444) nitrogen, the amido nitrogen, and/or the carboxylate oxygens, leading to the formation of stable chelate rings. The presence of the flexible acetic acid side chain could also allow for bridging between metal centers, potentially forming polynuclear complexes or coordination polymers.

Table 1: Plausible Coordination Geometries for Metal Complexes of Benzimidazole Derivatives

| Metal Ion | Typical Coordination Number | Common Geometries |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

This table represents common geometries observed for transition metal complexes and is not based on specific experimental data for this compound.

Electronic, Magnetic, and Optical Properties of Metal Complexes

The incorporation of transition metal ions into complexes with this compound is expected to impart interesting electronic, magnetic, and optical properties, primarily arising from the partially filled d-orbitals of the metal.

Spectroscopic Analysis of Electronic Transitions and Charge Transfer

The electronic spectra of transition metal complexes in the UV-Vis region are characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. These transitions are typically weak (low molar absorptivity, ε < 1000 M⁻¹cm⁻¹) because they are Laporte-forbidden. libretexts.org The energy and number of d-d bands depend on the geometry of the complex and the nature of the ligand field. For example, octahedral Ni(II) (d⁸) complexes often exhibit two weak bands in the visible region, which can be assigned to specific transitions between the split d-orbitals. nih.gov Similarly, Cu(II) (d⁹) complexes with distorted tetrahedral or octahedral geometries show characteristic d-d bands in the visible region. nih.gov

Charge-Transfer (CT) Transitions: These are much more intense (ε > 10,000 M⁻¹cm⁻¹) than d-d transitions and involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals that are predominantly localized on the ligand. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This results in the formal reduction of the metal. These transitions are common for complexes with ligands that have lone pairs of electrons (like the oxygen and nitrogen donors in this compound) and metals in high oxidation states. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to an empty ligand-based orbital (often a π* orbital). This results in the formal oxidation of the metal. MLCT bands are typically observed for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals. libretexts.org The benzimidazole ring, being an aromatic system, has π* orbitals that could participate in MLCT transitions.

In the electronic absorption spectra of complexes with benzimidazole derivatives, bands in the UV region are typically assigned to π → π* and n → π* transitions within the ligand. Upon complexation, new bands may appear, or existing bands may shift, which are attributed to charge transfer phenomena. nih.gov

Table 2: Typical Electronic Transitions in Transition Metal Complexes

| Transition Type | Origin | Typical Molar Absorptivity (ε) |

| d-d | Electron transfer between metal d-orbitals | < 1,000 M⁻¹cm⁻¹ |

| LMCT | Electron transfer from ligand orbital to metal orbital | > 10,000 M⁻¹cm⁻¹ |

| MLCT | Electron transfer from metal orbital to ligand orbital | > 10,000 M⁻¹cm⁻¹ |

This table provides general information and is not based on specific experimental data for this compound.

Magnetic Susceptibility and Spin State Analysis

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons. du.edu.eg Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff) of a complex, which provides insight into its electronic structure and spin state. gcnayanangal.com

The spin-only magnetic moment can be estimated using the following formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For a given d-electron configuration, a metal ion in an octahedral complex can exist in either a high-spin or a low-spin state, depending on the magnitude of the ligand field splitting energy (Δo) relative to the spin-pairing energy. Strong-field ligands lead to a large Δo and low-spin complexes, while weak-field ligands result in a small Δo and high-spin complexes.

For example, Co(II) (d⁷) in an octahedral field can have three unpaired electrons (high-spin, μ_eff ≈ 4.3 - 5.2 B.M.) or one unpaired electron (low-spin, μ_eff ≈ 1.8 - 2.0 B.M.). researchgate.net Tetrahedral complexes are typically high-spin due to the smaller ligand field splitting.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the metal-ligand bonding. For Cu(II) complexes, the g-tensor values can help to distinguish between different geometries. For instance, in an axially elongated octahedral or square planar geometry, g_|| > g_⊥ > 2.0023 is typically observed.

Table 3: Expected Spin-Only Magnetic Moments (μ_so) for Common Transition Metal Ions in Octahedral Complexes

| Metal Ion | d-electron count | High-Spin (unpaired e⁻) | μ_so (B.M.) | Low-Spin (unpaired e⁻) | μ_so (B.M.) |

| Cr(III) | d³ | 3 | 3.87 | - | - |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

| Ni(II) | d⁸ | 2 | 2.83 | - | - |

| Cu(II) | d⁹ | 1 | 1.73 | - | - |

This table provides theoretical spin-only values and does not represent experimental data for this compound complexes.

Dynamic Behavior and Stability of Coordination Compounds

The behavior of coordination compounds in solution is dynamic, involving equilibria such as ligand exchange and complex formation/dissociation. The stability of these complexes is a crucial factor that determines their utility in various applications.

Applications in Catalysis and Materials Science

2-Benzimidamidoacetic Acid and its Complexes in Organic Catalysis

Complexes derived from benzimidazole (B57391) scaffolds are instrumental in both homogeneous and heterogeneous catalysis, driving a variety of important organic transformations.

Metal complexes incorporating benzimidazole-derived ligands are effective homogeneous catalysts for a range of organic reactions. The benzimidazole moiety can be readily modified, allowing for fine-tuning of the catalyst's electronic and steric properties. researchgate.net

Ruthenium-Based Catalysis: Ruthenium(II) complexes featuring benzimidazole-based ligands have demonstrated significant activity in C-H bond functionalization, a process that allows for the direct conversion of simple hydrocarbons into more complex molecules. mdpi.com These catalysts, often partnered with carboxylate ligands, can operate under mild conditions and are effective for reactions such as arylation, alkenylation, and oxidative annulation. mdpi.com Ruthenium catalysts are also highly efficient for hydrogenation reactions, including the conversion of biomass-derived levulinic acid into valuable chemicals like γ-valerolactone (GVL) in aqueous media. nih.gov

Palladium-Based Catalysis: Palladium complexes with benzimidazole-derived ligands are highly active in various cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netacs.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis, used in the production of pharmaceuticals, fine chemicals, and advanced materials. researchgate.netthieme-connect.com The development of highly active palladium catalysts supported by specialized ligands enables these transformations with broad functional group tolerance. rsc.org

Other Metal Catalysts: Iron complexes with tridentate N,N,N-ligands incorporating heterocyclic benzimidazoles are active in ethylene oligomerization to produce α-olefins. mdpi.com Additionally, novel copper(II) complexes based on benzimidazole Schiff base ligands have been developed as photoredox catalysts for free radical polymerization. mdpi.com

| Catalyst Type | Metal Center | Application | Reference |

| Benzimidazole Complex | Ruthenium(II) | C-H Bond Functionalization, Hydrogenation | mdpi.comnih.gov |

| Benzimidazolyl Complex | Palladium | Suzuki, Heck, & Sonogashira Cross-Coupling | researchgate.net |

| Benzimidazole Ligand | Iron | Ethylene Oligomerization | mdpi.com |

| Benzimidazole Schiff Base | Copper(II) | Photoredox-Initiated Polymerization | mdpi.com |

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, benzimidazole-based catalysts can be immobilized on solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems.

Silica Supports: Silica-supported catalysts, such as silica-supported periodic acid, have been used for the efficient synthesis of 2-aryl benzimidazoles. nih.govresearchgate.net These solid-supported systems offer mild reaction conditions, short reaction times, and easy separation of the catalyst from the reaction mixture by simple filtration. nih.govresearchgate.net

Polymer and Biopolymer Supports: A recyclable and environmentally friendly catalyst system has been developed using copper(II) loaded onto alginate hydrogel beads for the synthesis of benzimidazole derivatives. nih.gov This method features mild, aqueous conditions and demonstrates that the catalyst can be recycled multiple times while maintaining its activity and selectivity. nih.gov

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of benzimidazole-based carboxylic acids makes them excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. escholarship.org

In the architecture of MOFs, organic ligands (or linkers) connect metal ions or clusters to form extended, often porous, crystalline structures. scinito.aiekb.eg Benzimidazole derivatives containing one or more carboxylic acid groups, such as 5-(benzimidazole-1-yl)isophthalic acid, can coordinate to metal centers through both the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate groups. nih.govrsc.orgresearchgate.net This coordination results in the formation of robust one-, two-, or three-dimensional networks. rsc.org

Researchers have successfully synthesized novel MOFs using ligands like 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene with metal ions including Cd(II) and Zn(II). rsc.org The specific coordination modes of the ligands and the choice of metal ion are critical factors that determine the final topology and structure of the resulting framework. rsc.org

A key feature of many MOFs is their permanent porosity, which makes them highly suitable for applications in gas storage, separation, and purification. nih.gov MOFs constructed with benzimidazole-based linkers often exhibit selective gas adsorption properties.

Porosity and Surface Area: A Cd(II)-based MOF constructed from 5-(benzimidazole-1-yl)isophthalic acid was found to have a Brunauer–Emmett–Teller (BET) specific surface area of 47.8 m²/g and an average pore diameter of 4.5 nm. rsc.org The channels within these MOFs can be decorated with uncoordinated functional groups, such as carboxylates, which can enhance their ability to interact with specific gas molecules. rsc.org

Gas Adsorption and Separation: Benzimidazole-based MOFs and a related class of materials, zeolitic imidazolate frameworks (ZIFs), show significant promise for CO₂ capture and separation. nih.govacs.org For instance, ZIF-7, which is made from zinc and benzimidazolate linkers (Zn(BzIm)₂), displays a high affinity for CO₂ at elevated pressures. acs.orguq.edu.au Hybrid ZIFs, created by mixing benzimidazole with other imidazole linkers, can be tuned to exhibit Type I isotherms, which are ideal for CO₂ adsorption even at low partial pressures. acs.org These materials are being integrated into mixed matrix membranes to improve the separation of CO₂ from N₂ and H₂ from CO₂. nih.govacs.orgnih.gov The selective uptake of CO₂ over other gases like CH₄ is a common feature, driven by the polar nature of the pores. rsc.org

| MOF / ZIF Type | Linker(s) | Metal Ion | BET Surface Area | Application | Reference |

| Cd-MOF | 5-(benzimidazole-1-yl)isophthalic acid | Cd(II) | 47.8 m²/g | Luminescent Sensing | rsc.org |

| Zn-MOF | 1,3,5-tri(1H-benzo[d]imidazol-1-yl)benzene | Zn(II) | N/A | Selective CO₂ Adsorption | acs.org |

| ZIF-7 | Benzimidazolate | Zn(II) | N/A | CO₂/N₂ Separation | acs.orguq.edu.au |

| Hybrid ZIF-7 | Benzimidazole & 4,5-dichloroimidazole | Zn(II) | N/A | CO₂/N₂ Separation | nih.govacs.org |

Integration into Advanced Functional Materials and Nanostructures

Beyond catalysis and gas adsorption, the benzimidazole scaffold is being integrated into a variety of advanced materials due to its unique electronic and photophysical properties.

Luminescent Materials and Sensors: MOFs constructed from benzimidazole-based linkers and metal ions like Cd(II) and Zn(II) can exhibit strong luminescence. nih.govrsc.orgrsc.org This property makes them suitable for use as chemical sensors. For example, a Cd(II)-based MOF has been shown to selectively and sensitively detect trace amounts of Fe(III) and Cr(VI) ions in water through fluorescence quenching. nih.govrsc.orgresearchgate.net

Nanocomposites and Polymerization: Copper(II) complexes containing benzimidazole ligands have been utilized as novel photoredox catalysts. mdpi.com Under LED irradiation, these complexes can initiate the free-radical polymerization of acrylates while simultaneously facilitating the in-situ formation of gold and silver nanoparticles, resulting in polymer-nanoparticle composite materials. mdpi.com

Functional Polymers for Gas Separation: Polyimides containing benzimidazole groups in their side chains have been synthesized for natural gas separation applications. acs.org These polymers demonstrate excellent thermal stability and mechanical properties. By tuning the benzimidazole content, membranes can be fabricated that exhibit high CO₂ permeability and high CO₂/CH₄ selectivity, making them promising candidates for purifying natural gas. acs.org

An article focusing solely on the chemical compound “this compound” is not feasible based on the currently available scientific literature. Extensive searches did not yield specific research detailing the application of "this compound" in the requested fields of non-biological polymeric materials, self-assembled nanostructures, or non-biological sensor technologies.

The broader class of benzimidazole derivatives, which includes this compound, is widely studied and utilized in these areas. Benzimidazoles, as a class of heterocyclic compounds, are recognized for their versatile chemical properties that make them suitable for creating a range of functional materials.

For instance, benzimidazole-containing polymers are noted for their high thermal and chemical stability. The benzimidazole core can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of self-assembled nanostructures and supramolecular architectures. Furthermore, the ability of the nitrogen atoms in the benzimidazole ring to coordinate with metal ions is a key feature in the design of chemosensors and fluorescent probes for environmental and industrial monitoring.

However, without specific studies on this compound, any discussion of its role in these applications would be speculative and fall outside the strict constraints of the request. Therefore, a scientifically accurate article focusing solely on the specified applications of this compound cannot be generated at this time.

Advanced Analytical Methodologies for 2 Benzimidamidoacetic Acid and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. wjpmr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, often coupled with mass spectrometry (MS) for enhanced specificity. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of benzimidazole (B57391) derivatives due to its precision in both qualitative and quantitative assessments. wjpmr.com The development of a robust HPLC method requires careful optimization of several key parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings. onyxipca.com

Stationary Phase Selection: The choice of the column's stationary phase is critical for achieving effective separation. For benzimidazole derivatives, which encompass a range of polarities, reversed-phase columns are most common. pharmtech.com C8 and C18 bonded silica are frequently employed, offering excellent separation for many related compounds. onyxipca.comnih.gov Studies on various benzimidazole derivatives have also explored other stationary phases, such as hypercrosslinked polystyrene, to understand the relationship between the compound's structure and its retention behavior. tandfonline.comtandfonline.com